molecular formula C10H11FN2O3 B124028 4-(2-Fluoro-4-nitrophenyl)morpholine CAS No. 2689-39-6

4-(2-Fluoro-4-nitrophenyl)morpholine

Cat. No. B124028
Key on ui cas rn: 2689-39-6
M. Wt: 226.2 g/mol
InChI Key: ZEQCFSSBZPZEFJ-UHFFFAOYSA-N
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Patent
US07655652B2

Procedure details

1,2-Difluoro-4-nitrobenzene (8.0 g, 50 mmol) was added to morpholine (4.85 g, 55.7 mmol) and anhydrous potassium carbonate (3.85 g, 27.9 mmol) in acetonitrile (75 ml). The reaction was heated at 85° C. for 3 hours, cooled, filtered and the solid washed with EtOAc (50 ml). Evaporation of the filtrate, trituration with isohexane and filtration gave the title compound as a solid (11.2 g, 98%). NMR (CDCl3): 3.28 (t, 4H), 3.88 (t, 4H), 6.92 (t, 1H), 7.92 (dd, 1H), 8.00 (m, 1H); m/z 227.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[F:11].[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[F:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])F
Name
Quantity
4.85 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
3.85 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with EtOAc (50 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate, trituration
FILTRATION
Type
FILTRATION
Details
with isohexane and filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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